molecular formula C18H18N4O B6454741 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549002-23-3

2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454741
CAS No.: 2549002-23-3
M. Wt: 306.4 g/mol
InChI Key: XPXAGIDGZNKLAR-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is particularly interesting due to its ability to interact with various biological targets, making it a valuable structure in medicinal chemistry .

Preparation Methods

The synthesis of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the cyclopropyl and phenylethyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the imidazo[1,2-b]pyridazine core can be synthesized through a condensation reaction between a pyridazine derivative and an imidazole derivative . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes or receptors.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Properties

IUPAC Name

2-cyclopropyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(19-11-10-13-4-2-1-3-5-13)15-8-9-17-20-16(14-6-7-14)12-22(17)21-15/h1-5,8-9,12,14H,6-7,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXAGIDGZNKLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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